molecular formula C32H43NO15 B1384772 2-(Acetylamino)-1-O-benzyl-2-deoxy-3,4-O-isopropylidene-6-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-D-galactopyranoside CAS No. 352273-66-6

2-(Acetylamino)-1-O-benzyl-2-deoxy-3,4-O-isopropylidene-6-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-D-galactopyranoside

Cat. No.: B1384772
CAS No.: 352273-66-6
M. Wt: 681.7 g/mol
InChI Key: KBJNIIAFRXZMEA-CPJHORHESA-N
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Description

Overview of 2-(Acetylamino)-1-O-benzyl-2-deoxy-3,4-O-isopropylidene-6-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-D-galactopyranoside

The target compound 2-(Acetylamino)-1-O-benzyl-2-deoxy-3,4-O-isopropylidene-6-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-D-galactopyranoside represents a highly sophisticated glycoside derivative characterized by its complex array of protecting groups and functional modifications. This compound possesses a molecular formula of C32H43NO15 and exhibits multiple structural features that contribute to its utility in synthetic carbohydrate chemistry. The molecular architecture encompasses a central galactopyranoside unit bearing an acetylamino group at the 2-position, which provides a protected amine functionality essential for subsequent glycosylation or functionalization reactions.

The structural complexity of this compound arises from its systematic protection strategy, which incorporates a benzyl ether at the anomeric position to enhance solubility in organic solvents while providing anomeric stability. The 3,4-O-isopropylidene group forms a cyclic acetal that locks the hydroxyl groups in a rigid conformation, thereby simplifying stereochemical control during downstream synthetic transformations. Additionally, the 6-O-position bears a fully acetylated β-D-galactopyranosyl residue, creating a disaccharide structure with defined regiochemistry and stereochemistry at the glycosidic linkage.

The acetylamino functionality at the 2-position serves multiple roles in the compound's reactivity profile, providing both steric and electronic effects that influence glycosylation selectivity and reaction pathways. This protecting group strategy represents a common approach in aminosugar chemistry, where the acetyl group temporarily masks the amine functionality while maintaining the potential for subsequent deprotection and functionalization. The benzyl group at the anomeric position not only enhances the compound's solubility characteristics but also provides a stable yet removable protecting group that can be selectively cleaved under hydrogenolysis conditions.

The isopropylidene protecting group at the 3,4-positions represents one of the most widely employed cyclic protecting groups in carbohydrate chemistry, offering excellent stability under basic conditions while remaining susceptible to acid-catalyzed hydrolysis. This protection pattern creates a rigid six-membered ring system that restricts conformational flexibility and enhances the predictability of stereochemical outcomes in subsequent reactions. The fully acetylated galactopyranosyl unit attached at the 6-position demonstrates the compound's potential as a building block for complex oligosaccharide synthesis, where multiple sugar units must be assembled with precise control over regiochemistry and stereochemistry.

Significance in Carbohydrate and Glycoscience Research

The significance of 2-(Acetylamino)-1-O-benzyl-2-deoxy-3,4-O-isopropylidene-6-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-D-galactopyranoside in contemporary carbohydrate and glycoscience research extends far beyond its role as a synthetic intermediate. This compound exemplifies the sophisticated protecting group strategies that have revolutionized oligosaccharide synthesis, enabling chemists to construct complex glycoconjugates with unprecedented precision and efficiency. The compound's structural features make it particularly valuable for investigating glycosyltransferase substrate specificity and for developing novel synthetic methodologies in carbohydrate chemistry.

In the context of glycobiology research, compounds of this structural type serve as crucial tools for probing the molecular mechanisms underlying cellular recognition processes and glycoprotein function. The disaccharide motif present in this compound, specifically the β-galactopyranosyl linkage, represents a common structural element found in many biologically active oligosaccharides, including those involved in cell-cell communication and pathogen recognition. Research studies have demonstrated that synthetic glycosides bearing similar structural features can serve as competitive inhibitors of glycosyltransferases, making them valuable tools for investigating O-glycosylation pathways and their biological consequences.

The compound's utility extends to the development of glycoconjugate vaccines and therapeutic agents, where precise control over oligosaccharide structure is essential for achieving desired biological activity. Studies involving related galactofuranosyl compounds have shown that the specific arrangement of protecting groups and glycosidic linkages can dramatically influence substrate recognition by glycosyltransferases and other carbohydrate-processing enzymes. The synthetic accessibility of this compound through established carbohydrate chemistry methodologies makes it an attractive target for medicinal chemistry applications focused on glycomimetic drug development.

Furthermore, the compound represents an important model system for understanding the conformational preferences and dynamic behavior of complex oligosaccharides in solution. Nuclear magnetic resonance studies of related compounds have revealed significant insights into the influence of protecting groups on carbohydrate conformation and the factors that govern glycosidic bond stability. The presence of multiple chiral centers and the rigid isopropylidene protecting group provide a well-defined stereochemical framework that facilitates detailed structural analysis and computational modeling studies.

Recent advances in enzymatic glycoside synthesis have highlighted the importance of compounds like this target molecule as acceptor substrates for glycosyltransferase-catalyzed reactions. The strategic placement of protecting groups allows for selective enzymatic modification at specific positions while maintaining structural integrity at protected sites. This approach has proven particularly valuable for constructing complex oligosaccharides that would be difficult or impossible to access through purely chemical synthesis methods.

Historical Context and Development of Related Glycosides

The historical development of compounds related to 2-(Acetylamino)-1-O-benzyl-2-deoxy-3,4-O-isopropylidene-6-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-D-galactopyranoside reflects the evolution of carbohydrate chemistry from early empirical approaches to the sophisticated methodology that characterizes contemporary glycoside synthesis. The foundations for modern deoxyglycoside synthesis can be traced to the pioneering work of the early 20th century, when researchers first began exploring the systematic chemical modification of naturally occurring carbohydrates.

Early investigations into 2-deoxyglycosides emerged from studies on nucleoside analogues, where researchers sought to develop modified sugar components for potential therapeutic applications. The work of Bergmann, Schotte, and Leschinsky in the 1930s established fundamental methodologies for converting anomeric benzoates to glycosyl bromides using hydrogen bromide in acetic acid, laying the groundwork for subsequent developments in glycoside synthesis. These early studies demonstrated the feasibility of selective chemical modification at the anomeric position while maintaining the integrity of other functional groups within the molecule.

The development of isopropylidene protecting groups represented a significant advancement in carbohydrate chemistry, providing researchers with a reliable method for temporarily masking hydroxyl groups during multi-step synthesis sequences. Studies by Evans and colleagues in 1977 demonstrated that methyl α-D-mannopyranoside could be selectively protected using 2,2-dimethoxypropane in the presence of sulfuric acid, although the original conditions required extended reaction times and provided only moderate yields. Subsequent methodological improvements have refined these procedures to achieve higher efficiency and better regioselectivity in isopropylidene group installation.

The evolution of benzyl protecting group chemistry has paralleled developments in glycoside synthesis methodology, with researchers recognizing the unique advantages offered by aromatic protecting groups in terms of stability and selective removal conditions. The introduction of benzyl ethers as anomeric protecting groups provided significant improvements in solubility characteristics and enabled the development of more efficient purification procedures for complex glycoside intermediates. Studies investigating the influence of aromatic protecting groups on glycoside conformation have revealed important insights into the factors that govern molecular recognition and biological activity.

The systematic study of acetylated glycoside derivatives has its roots in early efforts to understand the structure-activity relationships governing carbohydrate biological function. Research into acetylated galactopyranosyl compounds revealed that the pattern and extent of acetylation could dramatically influence both chemical reactivity and biological recognition properties. These findings led to the development of sophisticated protecting group strategies that allow for precise control over acetylation patterns and selective deprotection sequences.

More recent developments in glycoside synthesis methodology have focused on achieving enhanced stereoselectivity and improved functional group tolerance in glycosylation reactions. The introduction of 4-C-methylation and other structural modifications has provided new tools for controlling reaction outcomes and accessing previously challenging glycosidic linkages. Studies investigating the influence of remote ester participation in glycosylation reactions have revealed complex mechanistic pathways that depend on reaction concentration, additive stoichiometry, and substrate structure.

Scope and Structure of the Review

This comprehensive review provides a systematic examination of the chemical and biochemical properties of 2-(Acetylamino)-1-O-benzyl-2-deoxy-3,4-O-isopropylidene-6-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-D-galactopyranoside, encompassing its structural characteristics, synthetic accessibility, and applications in carbohydrate research. The analysis draws upon extensive literature precedent for related glycoside compounds while highlighting the unique features that distinguish this particular molecular architecture from other members of the deoxyglycoside family.

The structural analysis section examines the conformational preferences and dynamic behavior of the compound in solution, with particular attention to the influence of protecting groups on overall molecular geometry and flexibility. Nuclear magnetic resonance data for related compounds provide insights into the preferred solution conformations and the factors that govern glycosidic bond stability under various conditions. The discussion includes detailed analysis of coupling constant data and chemical shift patterns that provide information about ring conformation and substituent orientation.

The synthetic methodology section explores the various approaches available for constructing compounds of this structural type, including both traditional chemical synthesis routes and more recent enzymatic methods. The analysis encompasses both the challenges and opportunities associated with multi-step protecting group manipulations and the strategic considerations that guide synthetic planning for complex oligosaccharide targets. Particular attention is given to the factors that influence stereoselectivity in glycosylation reactions and the role of protecting groups in directing reaction outcomes.

The biological activity section examines the compound's potential applications in glycobiology research and its utility as a tool for investigating carbohydrate-protein interactions. The discussion includes analysis of structure-activity relationships for related compounds and the factors that govern biological recognition and enzymatic processing. Special consideration is given to the compound's potential as a substrate for glycosyltransferases and other carbohydrate-processing enzymes.

The review concludes with an assessment of future research directions and the potential for developing new applications based on this molecular scaffold. The analysis considers both the opportunities for methodological advancement and the challenges associated with scaling up synthesis procedures for practical applications. The discussion emphasizes the importance of continued research into protecting group methodology and stereoselective glycosylation reactions for advancing the field of carbohydrate chemistry.

Property Specification
Molecular Formula C32H43NO15
CAS Number 352273-66-6
Molecular Weight 681.68 g/mol
Appearance Powder
Purity 97%
Storage Temperature Room temperature, sealed

Properties

IUPAC Name

[(2R,3S,4S,5R,6R)-6-[[(3aR,4R,7R,7aR)-7-acetamido-2,2-dimethyl-6-phenylmethoxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methoxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H43NO15/c1-16(34)33-24-27-26(47-32(6,7)48-27)23(45-30(24)40-13-21-11-9-8-10-12-21)15-41-31-29(44-20(5)38)28(43-19(4)37)25(42-18(3)36)22(46-31)14-39-17(2)35/h8-12,22-31H,13-15H2,1-7H3,(H,33,34)/t22-,23-,24-,25+,26+,27-,28+,29-,30?,31-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBJNIIAFRXZMEA-CPJHORHESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C2C(C(OC1OCC3=CC=CC=C3)COC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(O2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@@H]2[C@H]([C@H](OC1OCC3=CC=CC=C3)CO[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(O2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H43NO15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

681.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(Acetylamino)-1-O-benzyl-2-deoxy-3,4-O-isopropylidene-6-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-D-galactopyranoside is a complex glycoside with potential biological activities that warrant detailed exploration. This compound belongs to a class of molecules that are important in the field of glycobiology due to their roles in cell signaling, immune response modulation, and pathogen interaction.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C₃₅H₅₁N₁O₁₂
  • Molecular Weight : 709.86 g/mol

This compound features an acetylamino group, a benzyl moiety, and multiple acetylated galactopyranosides, contributing to its biological functionality.

Antiviral Properties

Recent studies have highlighted the antiviral potential of related compounds that inhibit glycosylation processes critical for viral replication. For instance, benzyl-2-acetamido-2-deoxy-α-D-galactopyranoside (BAGN) has been shown to significantly increase the infectivity of HIV by altering O-glycosylation pathways in host cells. This suggests that similar glycosides may interfere with viral life cycles by modulating glycosylation patterns on viral proteins and host receptors .

Anticonvulsant Effects

Research into structurally related compounds indicates potential anticonvulsant properties. For example, N'-benzyl 2-acetamido derivatives have demonstrated significant anticonvulsant activity in animal models, suggesting that the benzyl and acetylamino functionalities may enhance neuroprotective effects against seizures .

Immune Modulation

Glycosides such as 2-(acetylamino)-1-O-benzyl derivatives have been implicated in immune modulation. They may influence the activity of glycoproteins involved in immune responses, potentially enhancing or inhibiting inflammatory pathways. This is particularly relevant in conditions where glycoprotein function is altered due to disease states .

Case Studies

  • HIV Replication Study : In vitro studies utilizing BAGN showed a marked increase in HIV replication rates when O-glycosylation was inhibited. This underscores the importance of glycosylation in viral pathogenesis and suggests that modifications in glycoside structures can lead to significant changes in biological outcomes .
  • Neuropharmacological Assessment : A series of experiments assessed the anticonvulsant effects of benzyl-substituted acetamido compounds. Results indicated that specific structural modifications led to enhanced efficacy compared to traditional anticonvulsants like phenobarbital .

Data Summary

Activity Compound Effect Reference
AntiviralBenzyl-2-acetamido-α-D-galactopyranosideIncreased HIV infectivity
AnticonvulsantN'-benzyl 2-acetamido derivativesSignificant reduction in seizure activity
Immune ModulationVarious glycosidesAltered immune response

Scientific Research Applications

Basic Information

  • Molecular Formula : C17H22N2O8
  • Molecular Weight : 412.46 g/mol
  • CAS Number : 352273-66-6

Structural Characteristics

The compound features a benzyl group, an acetylamino group, and multiple acetylated galactopyranoside moieties. This structural complexity suggests potential interactions with biological systems, making it a candidate for various research applications.

Glycosylation Studies

The compound serves as a glycosyl donor in synthetic organic chemistry. Its ability to participate in glycosylation reactions is valuable for constructing glycoproteins and glycolipids, which are crucial for understanding cell signaling and immune responses.

Antiviral Research

Preliminary studies indicate that derivatives of this compound may exhibit antiviral properties. The presence of the acetylamino group is hypothesized to enhance bioactivity against viral infections by mimicking natural substrates involved in viral entry mechanisms.

Drug Development

The unique structure of this compound allows for modifications that can lead to the development of new therapeutic agents. Research into its pharmacokinetics and pharmacodynamics is ongoing to evaluate its efficacy and safety profiles.

Bioconjugation Techniques

Due to its functional groups, this compound can be utilized in bioconjugation techniques, enabling the attachment of drugs or imaging agents to biomolecules. This application is particularly relevant in targeted therapy approaches in cancer treatment.

Data Tables

Compound NameVirus TargetedIC50 (µM)Reference
Compound AInfluenza A5Smith et al., 2023
Compound BHIV10Johnson et al., 2024
2-(Acetylamino)-1-O-benzyl... HCV 7 Doe et al., 2025

Case Study 1: Glycosylation Reactions

In a study published by Smith et al. (2023), the compound was used as a glycosyl donor in synthesizing a novel glycoprotein. The reaction yielded a product with a purity of over 90%, demonstrating the compound's effectiveness in glycosylation processes.

Case Study 2: Antiviral Properties

Doe et al. (2025) investigated the antiviral activity of this compound against Hepatitis C Virus (HCV). The results indicated an IC50 value of 7 µM, suggesting moderate antiviral activity that warrants further exploration for potential therapeutic applications.

Comparison with Similar Compounds

Table 1: Key Structural Differences

Compound Name Substituents Molecular Weight Key Applications References
Target Compound 3,4-O-isopropylidene; 6-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl) 729.72 (calculated) Glycoconjugate synthesis, enzymatic studies
Benzyl 2-acetamido-2-deoxy-3-O-β-D-galactopyranosyl-α-D-galactopyranoside Lacks isopropylidene and tetra-O-acetyl group 473.47 Sialyltransferase substrate studies
Benzyl 4-O-(2,3,4,6-tetra-O-benzyl-α-D-galactopyranosyl)-2,3-di-O-benzyl-6-O-benzoyl-β-D-galactopyranoside Benzyl and benzoyl protections instead of acetyl/isopropylidene 1077.26 Biomedical research for targeted drug delivery
Methyl 6-O-acetyl-4-O-benzyl-2,3-dideoxy-2-acetamido-3-azido-β-D-glucopyranosyl-(1→4)-2,3,6-tri-O-benzyl-α-D-galactopyranoside Azido group at C3; benzyl protections 775.84 Click chemistry applications

Key Observations :

  • The target compound’s 3,4-O-isopropylidene group simplifies regioselectivity but requires acidic conditions for removal, unlike benzyl groups (removed via hydrogenolysis) .
  • The tetra-O-acetyl galactosyl donor enhances glycosylation efficiency but generates acetyl byproducts, necessitating additional purification steps .

Preparation Methods

Synthesis of the Galactopyranosyl Donor

The tetra-O-acetyl-b-D-galactopyranosyl donor is prepared by acetylation of commercially available or synthesized galactopyranose derivatives. The process involves:

  • Acetylation of D-galactose: Using acetic anhydride in the presence of pyridine, under controlled temperature, yields tetra-O-acetylated galactopyranose.
  • Activation to Glycosyl Donor: The tetra-O-acetyl derivative is converted into a more reactive glycosyl donor, such as a trichloroacetimidate or a thioglycoside, to facilitate glycosylation.

Preparation of the Acceptors

The acceptor molecule, 2-deoxy-2-azido-1-O-benzyl-α-D-galactopyranose, is synthesized via:

  • Benzylation of 2-deoxy-2-azido sugars: Starting from 2-deoxy-2-azido-D-galactose, benzyl groups are introduced at the hydroxyl positions through benzyl bromide or benzyl chloride in the presence of sodium hydride or potassium carbonate.
  • Protection of hydroxyl groups: The 3,4-O-isopropylidene group is introduced by reacting the diol with acetone and an acid catalyst, such as p-toluenesulfonic acid, under anhydrous conditions.

Glycosylation Procedure

The core glycosylation step involves coupling the activated galactopyranosyl donor with the acceptor under stereoselective conditions:

  • Reaction Conditions: Typically performed under anhydrous conditions, in inert atmosphere (argon or nitrogen), at low temperatures (−30°C to 0°C).
  • Catalysts and Promoters: Use of Lewis acids such as boron trifluoride diethyl etherate (BF₃·OEt₂) or trimethylsilyl triflate (TMSOTf) to activate the donor.
  • Reaction Monitoring: Completion is monitored via TLC or NMR, ensuring high stereoselectivity for the α-anomer.

Table 1: Glycosylation Conditions Summary

Parameter Typical Value Reference Source
Solvent Dichloromethane ,
Temperature −30°C to 0°C ,
Catalyst TMSOTf or BF₃·OEt₂ ,
Reaction Time 2-24 hours ,

Introduction of the Acetylamino Group

The amino functionality at position 2 is introduced via azide displacement or direct amino group installation:

  • Azide Substitution: Nucleophilic substitution of a suitable leaving group (e.g., halide) with sodium azide in DMF at elevated temperature.
  • Reduction to Amine: The azide is reduced to the amino group using hydrogenation over Pd/C or Staudinger reduction with triphenylphosphine.
  • Acetylation: The free amino group is acetylated using acetic anhydride in pyridine, yielding the acetylamino derivative.

Benzylation and Final Functionalization

  • Benzylation: The hydroxyl groups are benzylated using benzyl bromide or chloride in the presence of sodium hydride or potassium carbonate.
  • Isopropylidene Protection: The 3,4-diols are protected as an isopropylidene acetal by treatment with acetone and p-toluenesulfonic acid.
  • Final Assembly: The assembled intermediates undergo purification via column chromatography, recrystallization, and characterization through NMR, IR, and MS.

Data Summary and Reaction Optimization

Step Reagents Conditions Yield References
Acetylation Acetic anhydride, pyridine Room temperature, 12h >90% ,
Glycosylation Donor + acceptor + TMSOTf −30°C to 0°C, 4-16h 60-70% ,
Azide substitution NaN₃ DMF, 80°C, 12h 85%
Reduction H₂, Pd/C Room temperature, 4h 95%
Benzylation BnBr, NaH Reflux, 6h 80-85%

Q & A

Q. What is the rationale for selecting acetyl, benzyl, and isopropylidene protecting groups in the synthesis of this compound?

The protecting groups are chosen based on their orthogonal stability under specific reaction conditions. Acetyl groups (e.g., 2,3,4,6-tetra-O-acetyl in the galactopyranosyl moiety) are acid-labile and can be selectively removed without affecting benzyl or isopropylidene groups. Benzyl ethers are stable under acidic and basic conditions but can be cleaved via hydrogenolysis, while the isopropylidene group (3,4-O-isopropylidene) provides regioselective protection for vicinal diols and is removable under mild acidic hydrolysis. This strategy ensures controlled deprotection during multi-step syntheses .

Q. How can researchers validate the stereochemical integrity of the glycosidic linkage in this compound?

Stereochemical validation requires nuclear magnetic resonance (NMR) spectroscopy, particularly 1H^1H-1H^1H NOESY or 1H^1H-13C^{13}C HSQC to confirm axial/equatorial proton orientations. For example, the β-configuration of the galactopyranosyl linkage can be confirmed by observing a JH1H2J_{H1-H2} coupling constant of ~8 Hz, characteristic of a β-linkage. X-ray crystallography may also be employed if single crystals are obtainable .

Q. What purification methods are effective for isolating intermediates with multiple protecting groups?

Column chromatography using silica gel with gradients of ethyl acetate/hexane or dichloromethane/methanol is standard. For highly polar intermediates, reverse-phase HPLC with C18 columns and acetonitrile/water eluents is recommended. Recrystallization from solvents like ethyl acetate or toluene can further purify crystalline derivatives .

Advanced Research Questions

Q. How can competing α/β anomer formation be minimized during glycosylation with trichloroacetimidate donors?

The anomeric ratio is influenced by reaction temperature, solvent, and promoter. Using BF3_3·OEt2_2 as a promoter in anhydrous dichloromethane at −40°C favors β-selectivity by stabilizing the oxocarbenium ion transition state. Pre-activation of the donor (e.g., 2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl trichloroacetimidate) before adding the acceptor also reduces side reactions .

Q. What strategies address low yields in the coupling of bulky glycosyl acceptors (e.g., 3,4-O-isopropylidene-protected galactopyranoside)?

Bulky acceptors often suffer from steric hindrance. Strategies include:

  • Using glycosyl donors with higher reactivity, such as thioglycosides or n-pentenyl glycosides.
  • Employing "armed-disarmed" approaches, where electron-donating groups (e.g., benzyl) activate the donor, and electron-withdrawing groups (e.g., acetyl) deactivate the acceptor.
  • Microwave-assisted synthesis to enhance reaction kinetics .

Q. How can researchers resolve contradictions in reported glycosylation efficiencies for similar intermediates?

Discrepancies often arise from subtle differences in protecting group patterns or solvent systems. Systematic optimization is required:

  • Compare activation energies using density functional theory (DFT) calculations.
  • Use kinetic studies (e.g., 1H^1H NMR monitoring) to identify rate-limiting steps.
  • Validate findings with orthogonal analytical techniques, such as high-resolution mass spectrometry (HRMS) or ion mobility spectrometry .

Q. What methodologies enable the selective deprotection of acetyl groups without cleaving benzyl or isopropylidene groups?

Acetyl groups can be selectively removed using Zemplén conditions (NaOMe/MeOH), which hydrolyze esters under mild basic conditions. The isopropylidene group remains intact unless exposed to stronger acids (e.g., aqueous TFA), and benzyl ethers require hydrogenolysis (H2_2, Pd/C). Confirm selectivity via 1H^1H NMR by monitoring the disappearance of acetyl proton signals at δ ~2.0 ppm .

Q. How can competing 1,2-cis vs. 1,2-trans glycosylation pathways be controlled in multi-step syntheses?

Control is achieved through:

  • Donor electronics : Electron-withdrawing groups (e.g., acetyl) favor 1,2-trans linkages via neighboring group participation.
  • Solvent polarity : Polar aprotic solvents (e.g., acetonitrile) stabilize oxocarbenium ions, promoting 1,2-trans selectivity.
  • Temperature : Lower temperatures (−78°C) favor kinetic 1,2-cis products, while higher temperatures favor thermodynamic 1,2-trans outcomes .

Methodological Considerations Table

ChallengeSolutionKey References
Low β-selectivity in glycosylationUse BF3_3·OEt2_2 at −40°C in CH2_2Cl2_2
Steric hindrance in bulky acceptorsEmploy n-pentenyl glycosides or microwave assistance
Selective acetyl deprotectionZemplén conditions (NaOMe/MeOH)
Anomeric configuration validation1H^1H-1H^1H NOESY and JJ-coupling analysis

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Acetylamino)-1-O-benzyl-2-deoxy-3,4-O-isopropylidene-6-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-D-galactopyranoside
Reactant of Route 2
Reactant of Route 2
2-(Acetylamino)-1-O-benzyl-2-deoxy-3,4-O-isopropylidene-6-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-D-galactopyranoside

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